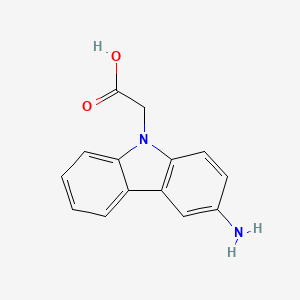

(3-amino-9H-carbazol-9-yl)acetic acid

描述

(3-Amino-9H-carbazol-9-yl)acetic acid is a chemical compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic aromatic organic compounds, and this particular derivative is known for its unique structural and chemical properties. It has applications in various fields, including chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-amino-9H-carbazol-9-yl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with carbazole as the starting material.

Nitration: Carbazole undergoes nitration to introduce an amino group at the 3-position, resulting in 3-nitrocarbazole.

Reduction: The nitro group in 3-nitrocarbazole is then reduced to an amino group, yielding 3-amino-9H-carbazol-9-yl.

Acetylation: Finally, the amino group is acetylated to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.

化学反应分析

Nucleophilic Reactions at Functional Groups

The compound exhibits dual reactivity at its amino (–NH₂) and carboxylic acid (–COOH) groups:

Amino Group Reactivity

-

Electrophilic Substitution : Undergoes diazotization and coupling reactions to form azo derivatives. Reaction with nitrous acid (HNO₂) produces diazonium intermediates, which couple with electron-rich aromatics like phenol or aniline .

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) in ethanol to form hydrazone derivatives .

Carboxylic Acid Reactivity

-

Esterification : Reacts with alcohols (e.g., ethanol, methanol) under acidic catalysis to form esters .

-

Amide Formation : Couples with amines (e.g., hydrazine, aryl amines) via carbodiimide-mediated activation .

Cyclization Reactions

The amino and carboxylic acid groups facilitate intramolecular cyclization to form heterocycles:

Triazole Formation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide produces triazole-linked carbazoles :

textRCOOH + HC≡C–Br → 1,2,3-triazole (80–89% yield)

Heterocyclic Annulation

The carbazole core participates in annulation reactions to construct fused polycyclic systems:

Quinazoline Derivatives

Reaction with benzaldehyde and ammonium acetate under microwave irradiation yields quinazoline hybrids :

textRCOOH + PhCHO + NH₄OAc → Quinazoline (68% yield, 150°C)

Biological Activity Correlation

Derivatives show structure-dependent bioactivity:

-

Antimicrobial : Oxadiazole derivatives inhibit Candida albicans (MIC = 2–4 µg/mL) .

-

Antiviral : Triazole-linked carbazoles exhibit anti-HCV activity (EC₅₀ = 1.2 µM) .

Synthetic Methodology Comparison

| Method | Advantages | Limitations | Source |

|---|---|---|---|

| Direct Cyclization | High atom economy | Requires harsh conditions (POCl₃) | |

| CuAAC | Mild conditions, high regioselectivity | Costly catalysts |

科学研究应用

Biological Activities

Research indicates that (3-amino-9H-carbazol-9-yl)acetic acid exhibits several biological activities:

- Prostaglandin Modulation : It may act as a modulator of prostaglandin D2 receptors, which are involved in inflammation and other physiological processes. This modulation could have therapeutic implications for diseases where prostaglandins play a crucial role.

- Antimicrobial Properties : Similar carbazole derivatives have shown antibacterial and antifungal activities. For instance, compounds derived from carbazole structures have been reported to enhance membrane permeability in bacteria, making them promising candidates for treating infections .

- Antiviral Potential : Recent studies highlight the potential of carbazole derivatives against viral pathogens, including SARS-CoV-2. Molecular docking studies suggest that certain derivatives exhibit strong binding affinities to viral proteins, indicating their potential as antiviral agents .

Synthetic Routes

The synthesis of this compound can be achieved through several multi-step organic reactions. A common synthetic route involves:

- Formation of the Carbazole Framework : The initial step typically involves the synthesis of the carbazole backbone through cyclization reactions.

- Introduction of Functional Groups : Subsequent steps include introducing the amino and acetic acid groups through nucleophilic substitutions and coupling reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing .

Applications in Medicinal Chemistry

The versatility of this compound extends to its use as a precursor in synthesizing various bioactive compounds:

| Compound | Activity | Reference |

|---|---|---|

| 9-Ethylcarbazole | Anticancer | |

| Benzofuran-tethered triazolylcarbazoles | Antiviral against SARS-CoV-2 | |

| N-(9-Ethylcarbazol-3-yl)acetamide derivatives | Neuroprotective |

These derivatives have been explored for their pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.

Case Studies

- Antiviral Activity Against SARS-CoV-2 : A series of substituted benzofuran-tethered triazolylcarbazoles were synthesized and evaluated for their inhibitory effects on SARS-CoV-2 proteins. The compounds demonstrated strong binding affinities and were subjected to ADMET analysis, indicating favorable pharmacokinetic profiles for further development as antiviral agents .

- Neuroprotective Agents : Research has identified N-(9-ethylcarbazol-3-yl)-2-(phenoxy)acetamide derivatives as potential neuroprotective agents against Alzheimer’s disease. The synthesis involved nucleophilic substitutions leading to moderate yields but promising biological activity .

作用机制

The mechanism by which (3-amino-9H-carbazol-9-yl)acetic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the intended use of the compound.

相似化合物的比较

(3-Amino-9H-carbazol-9-yl)acetic acid is similar to other carbazole derivatives, such as:

Carbazole: The parent compound without any substituents.

9H-Carbazole-9-ylacetic acid: A related compound without the amino group.

3-Nitrocarbazole: A compound with a nitro group at the 3-position instead of an amino group.

生物活性

(3-amino-9H-carbazol-9-yl)acetic acid, a derivative of carbazole, is a compound of significant interest due to its diverse biological activities. Carbazole derivatives are known for their pharmacological properties, which include anticancer, antibacterial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a tricyclic structure with an amino group at the 3-position and an acetic acid moiety. This unique arrangement contributes to its biological activity.

Anticancer Activity

Research indicates that carbazole derivatives exhibit promising anticancer properties. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Antibacterial Activity

The compound has demonstrated antibacterial effects against several strains, including Escherichia coli and Staphylococcus aureus.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cell proliferation and survival pathways.

- Membrane Permeability : It increases membrane permeability in bacterial cells, leading to cell lysis.

- Reactive Oxygen Species (ROS) : Induces oxidative stress in cancer cells, promoting apoptosis.

Study 1: Anticancer Efficacy

In a recent study, the anticancer efficacy of this compound was evaluated in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent.

Study 2: Antimicrobial Properties

A comparative study on the antimicrobial properties of various carbazole derivatives highlighted that this compound exhibited superior activity against resistant bacterial strains, making it a candidate for further development in treating infections.

属性

IUPAC Name |

2-(3-aminocarbazol-9-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-9-5-6-13-11(7-9)10-3-1-2-4-12(10)16(13)8-14(17)18/h1-7H,8,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOFKSKTUDFVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2CC(=O)O)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。